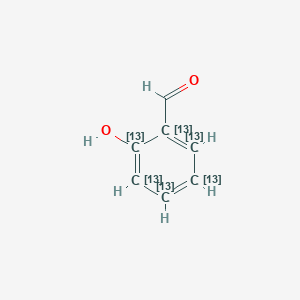

Salicylaldehyde-13C6

Description

The Unique Utility of Carbon-13 Isotopic Enrichment in Molecular Probing

Among the stable isotopes used in scientific research, Carbon-13 holds a particularly significant position. While the most abundant carbon isotope, Carbon-12, has a nuclear spin of zero and is therefore inactive in NMR spectroscopy, the ¹³C isotope possesses a nuclear spin that makes it detectable by this powerful analytical technique. irisotope.com This allows for the direct observation and characterization of the carbon backbone of molecules. irisotope.com

One of the major advantages of ¹³C NMR spectroscopy is the wide range of chemical shifts, which means that signals from different carbon atoms in a molecule rarely overlap. libretexts.org This provides clear and distinct peaks for each unique carbon, even in large and complex structures. libretexts.org While natural abundance ¹³C NMR is a valuable tool, the low natural abundance of ¹³C (about 1.1%) can result in low sensitivity. nist.gov

This is where isotopic enrichment with ¹³C becomes transformative. By synthesizing molecules with a high abundance of ¹³C, the sensitivity of NMR experiments is dramatically increased. nist.gov This enrichment allows for more advanced NMR experiments that can reveal detailed structural information and connectivity between atoms. nist.gov Furthermore, ¹³C-labeled compounds are extensively used as internal standards in mass spectrometry to achieve precise quantification of molecules in complex mixtures. symeres.com

Contextualization of Salicylaldehyde-13C6 as a Prototypical Labeled Aromatic Precursor

Salicylaldehyde (B1680747) is a naturally occurring aromatic aldehyde with a hydroxyl group positioned ortho to the aldehyde group. wikipedia.org It serves as a versatile precursor in the synthesis of a wide range of other compounds, including pharmaceuticals, chelating agents, and fragrances like coumarin. wikipedia.orgacs.org The synthesis of salicylaldehydes can be achieved through various methods, such as the Reimer-Tiemann and Duff reactions, which involve the formylation of phenols. wikipedia.orggoogle.com

By labeling the aromatic ring of salicylaldehyde with six ¹³C atoms, this compound becomes a powerful tool for mechanistic studies. When this labeled precursor is used in a chemical synthesis, the ¹³C atoms act as a traceable signature. For instance, in the synthesis of more complex molecules, tracking the position of the ¹³C label in the final product can elucidate the reaction mechanism and reveal any molecular rearrangements that may have occurred. wikipedia.org

In biochemical research, this compound can be used to study the metabolic fate of salicylaldehyde and related compounds. For example, it could be used to investigate how organisms metabolize this compound, potentially identifying novel metabolic pathways or enzymatic transformations. acs.org The use of ¹³C-labeled precursors like this compound is critical in elucidating the transformation of hydrocarbon backbones in various reactions. acs.org The availability of high-quality ¹³C-labeled compounds is crucial for accurate quantification in biological samples and for metabolomics studies. researchgate.net

Interactive Data Table: Properties of Salicylaldehyde

| Property | Value |

| IUPAC Name | 2-Hydroxybenzaldehyde |

| Chemical Formula | C₇H₆O₂ |

| Molar Mass | 122.12 g/mol |

| Appearance | Colorless oily liquid |

| Odor | Bitter almond-like |

Structure

3D Structure

Properties

Molecular Formula |

C7H6O2 |

|---|---|

Molecular Weight |

128.077 g/mol |

IUPAC Name |

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |

InChI |

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1+1,2+1,3+1,4+1,6+1,7+1 |

InChI Key |

SMQUZDBALVYZAC-ZFJHNFROSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for Salicylaldehyde 13c6

Pathways for De Novo Synthesis of Salicylaldehyde-13C6

The synthesis of this compound necessitates the use of a carbon-13 enriched precursor for the aromatic ring. The primary challenge lies in the efficient and regioselective introduction of the formyl group onto the labeled phenolic ring.

Regioselective Formylation of Carbon-13 Labeled Phenol (B47542) Precursors

A prevalent and effective method for the synthesis of salicylaldehydes is the regioselective ortho-formylation of phenols. orgsyn.org This approach can be adapted for the synthesis of this compound by utilizing a [U-13C6]phenol precursor. The Reimer-Tiemann reaction, a classic method for ortho-formylation of phenols, involves the reaction of phenol with chloroform (B151607) in the presence of a strong base. prepchem.comresearchgate.net While effective, this reaction can sometimes lead to the formation of para-isomers as byproducts. prepchem.com

A more regioselective method involves the use of a magnesium chloride-triethylamine (MgCl2–Et3N) base system with paraformaldehyde as the formylating agent. semanticscholar.orgorientjchem.orgorgsyn.org This method has been shown to afford salicylaldehydes in excellent yields with exclusive ortho-formylation. orgsyn.orgsemanticscholar.orgorgsyn.org The reaction is believed to proceed through a chelation-controlled mechanism where the magnesium ion coordinates to the phenolic oxygen, directing the formylation to the ortho position. semanticscholar.org The reaction conditions are generally mild, typically conducted at room temperature in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgorgsyn.org

The general steps for this synthesis are:

A mixture of the [U-13C6]phenol, magnesium chloride, and triethylamine (B128534) is prepared in an appropriate solvent.

Paraformaldehyde is added to the mixture.

The reaction is stirred at room temperature for a specified period.

The reaction is quenched, and the product is isolated and purified, typically by extraction and chromatography. orientjchem.orgorientjchem.org

Factors such as the nature of substituents on the phenol can influence the reaction rate, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups slowing it down. orgsyn.org

Strategies for Uniform Aromatic Ring Labeling (e.g., from [U-13C]phenol)

The synthesis of this compound is fundamentally dependent on the availability of a uniformly carbon-13 labeled phenol precursor, [U-13C6]phenol. The production of such precursors often starts from simple, commercially available carbon-13 labeled starting materials. For instance, uniformly [phenyl-ring-U-13C]-labeled aniline (B41778) can be synthesized and then converted to the corresponding phenol via diazotization followed by hydrolysis. nih.gov

Metabolic engineering in microorganisms has also emerged as a powerful strategy for producing uniformly labeled aromatic compounds. plos.org For example, engineered strains of Escherichia coli can be cultured in a minimal medium containing [U-13C]glucose as the sole carbon source. These organisms can then synthesize aromatic amino acids like L-tyrosine, which can be chemically converted to [U-13C6]phenol. plos.org This biosynthetic approach offers a potentially more sustainable and efficient route to uniformly labeled precursors compared to multi-step chemical syntheses.

Core-Labeling Techniques for Aromatic Systems

A novel approach for site-specific carbon isotope incorporation into the core of aromatic compounds, including phenols, has been developed. chemrxiv.orgnih.gov This method involves a formal [5+1] cyclization reaction. A 1,5-dibromo-1,4-pentadiene precursor undergoes lithium-halogen exchange, and the resulting organolithium species reacts with a carbon-13 labeled one-carbon synthon, such as [carbonyl-13C]dibenzyl carbonate, to form the 1-13C labeled phenol. chemrxiv.orgnih.gov While this specific method labels only the ipso-carbon, it represents a significant advancement in the strategic placement of isotopic labels within an aromatic ring. Adapting such a strategy for uniform labeling would require a more complex, multi-labeled precursor.

Post-Synthetic Derivatization and Further Isotopic Modifications

Once this compound is synthesized, it can be further modified to produce a variety of isotopically labeled derivatives for specific research applications.

Preparation of 13C-Labeled Salicylaldehyde (B1680747) Derivatives

This compound can serve as a versatile building block for the synthesis of more complex molecules. For instance, it can undergo condensation reactions with primary amines to form Schiff bases. researchgate.netacs.org These reactions are typically carried out by refluxing the aldehyde and amine in a suitable solvent like methanol (B129727) or ethanol. rsc.org The resulting Schiff bases can be used as ligands in coordination chemistry or as intermediates in further organic transformations. researchgate.net

Furthermore, the aldehyde group can be reduced to a hydroxyl group to form the corresponding salicyl alcohol derivative. This reduction can be achieved using various reducing agents, such as sodium borohydride. clockss.org The resulting labeled salicyl alcohol can be a precursor for other compounds, such as salicin (B1681394) derivatives. clockss.org

The reactivity of the phenolic hydroxyl and the aldehyde group allows for a wide range of derivatizations, leading to a diverse library of 13C-labeled compounds. For example, the Dakin or Baeyer-Villiger oxidation of salicylaldehyde derivatives can lead to the formation of catechols. orgsyn.org

Site-Selective Isotopic Incorporation into Side Chains

While the focus of this article is on this compound, it is relevant to mention that methods exist for site-selective isotopic incorporation into the side chains of salicylaldehyde and its derivatives. For example, the formyl group itself can be isotopically labeled. Using a labeled formylating agent, such as H13COONa, in certain palladium-catalyzed reactions can introduce a 13C label specifically at the carbonyl carbon. acs.org

Furthermore, in the context of amino acid derivatives of salicylaldehyde, site-selective deuteration of the α-carbon of amino esters can be achieved using salicylaldehyde as a catalyst in the presence of a deuterium (B1214612) source like D2O. acs.orgnih.gov This highlights the catalytic utility of salicylaldehyde in promoting isotopic exchange reactions at specific positions in other molecules. While not a direct modification of the salicylaldehyde side chain itself post-synthesis, it demonstrates the broader context of site-selective isotopic labeling involving salicylaldehyde scaffolds.

Data Tables

Table 1: Regioselective Formylation of Phenols

| Phenol Derivative | Formylation Method | Reagents | Product | Yield (%) | Reference |

| Phenol | Reimer-Tiemann | CHCl3, NaOH | Salicylaldehyde | 20 | prepchem.com |

| Substituted Phenols | Magnesium-Chelation | MgCl2, Et3N, Paraformaldehyde | ortho-Salicylaldehydes | High to Excellent | orgsyn.org |

| 3-Bromophenol | Magnesium-Chelation | MgCl2, Et3N, Paraformaldehyde | 3-Bromosalicylaldehyde | 80-81 | orgsyn.org |

Table 2: Synthesis of 1-13C Labeled Phenols via [5+1] Cyclization

| Precursor | 13C Synthon | Product ([1-13C]Phenol) | Yield (%) | Reference |

| 1,5-Dibromo-2,4-diisopropyl-1,4-pentadiene | [carbonyl-13C]Dibenzyl carbonate | [1-13C]Propofol | 79 | nih.gov |

| 1,5-Dibromo-2,4-diphenyl-1,4-pentadiene | [carbonyl-13C]Dibenzyl carbonate | [1-13C]2,6-Diphenyl phenol | High | nih.gov |

| 1,5-Dibromo-4-phenyl-1,4-pentadiene | [carbonyl-13C]Dibenzyl carbonate | [1-13C]4-Phenyl phenol | 74 | nih.gov |

Analytical Validation of Isotopic Purity and Enrichment

The utility of this compound in scientific research is critically dependent on its isotopic purity and the degree of ¹³C enrichment. Accurate determination of these parameters is essential to ensure the reliability of experimental results. High-resolution mass spectrometry (HR-MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are two powerful analytical techniques employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Fraction Determination

High-resolution mass spectrometry is a primary technique for determining the isotopic composition of a labeled compound. It distinguishes between ions with very similar mass-to-charge ratios (m/z), allowing for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition). nih.govalgimed.com

In the context of this compound, HR-MS can precisely measure the masses of the molecular ions. The mass difference between the fully ¹²C-containing molecule (M+0) and the fully ¹³C-labeled molecule (M+6) is approximately 6.0201 Da. HR-MS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can readily resolve these and intermediate isotopologues. nih.gov

The process involves:

Ionization: The this compound sample is ionized, typically using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation. nih.gov

Mass Analysis: The ions are then separated based on their m/z values at high resolution. nih.gov

Isotopologue Distribution: The resulting mass spectrum shows a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.). The relative intensity of each peak is proportional to the abundance of that specific isotopologue.

By analyzing the isotopic pattern, the fractional enrichment of ¹³C can be calculated. For instance, a high relative intensity of the M+6 peak compared to the other isotopologue peaks would indicate a high degree of isotopic enrichment. nih.govacs.org Software tools can be used to simulate theoretical isotopic patterns for varying levels of enrichment and compare them to the experimental data to determine the precise isotopic fraction. acs.org

Table 1: Theoretical vs. Experimental Mass Data for Salicylaldehyde Isotopologues

| Isotopologue | Theoretical m/z | Experimental m/z (example) | Mass Accuracy (ppm) | Relative Abundance (%) |

|---|---|---|---|---|

| ¹²C₆H₆O₂ | 122.0368 | 122.0365 | 2.5 | 0.5 |

| ¹²C₅¹³C₁H₆O₂ | 123.0401 | 123.0398 | 2.4 | 1.5 |

| ¹²C₄¹³C₂H₆O₂ | 124.0435 | 124.0431 | 3.2 | 3.0 |

| ¹²C₃¹³C₃H₆O₂ | 125.0468 | 125.0464 | 3.2 | 5.0 |

| ¹²C₂¹³C₄H₆O₂ | 126.0502 | 126.0497 | 4.0 | 10.0 |

| ¹²C₁¹³C₅H₆O₂ | 127.0535 | 127.0530 | 3.9 | 20.0 |

This is an example table; actual experimental data will vary based on the synthesis batch.

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Abundance Assessment

Quantitative NMR (qNMR) is another powerful, non-destructive technique for assessing isotopic abundance. fujifilm.combruker.com Unlike mass spectrometry, which measures the mass-to-charge ratio of ions, NMR spectroscopy observes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. acs.org

For this compound, both ¹H and ¹³C qNMR can be utilized:

¹³C qNMR: A direct ¹³C NMR spectrum will show signals corresponding to the carbon atoms in the molecule. The high enrichment of ¹³C in this compound results in a significantly enhanced signal intensity compared to a sample with natural ¹³C abundance (approximately 1.1%). nih.gov By comparing the integral of the ¹³C signals to that of a certified reference material of known concentration, the absolute purity and concentration of the labeled compound can be determined. fujifilm.com The presence of any significant signals corresponding to ¹²C-bound carbons would indicate incomplete labeling.

¹H qNMR: The ¹H NMR spectrum of this compound will exhibit complex splitting patterns due to the coupling between protons and the attached ¹³C nuclei (¹J_CH, ²J_CH, etc.). The absence of a simple singlet for the aldehydic proton, for instance, and the presence of a doublet (due to coupling with ¹³C) would be a clear indicator of ¹³C labeling at that position. The ratio of the integrals of the satellite peaks (from ¹³C-bound protons) to the central peak (from any residual ¹²C-bound protons) can be used to calculate the isotopic enrichment at specific carbon positions. acs.org

Table 2: Example qNMR Data for Isotopic Abundance of this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration Ratio (relative to internal standard) | Calculated Isotopic Abundance (%) |

|---|---|---|---|---|

| ¹³C (Aromatic) | 115-160 | Multiplets | Varies | >98 |

| ¹³C (Aldehyde) | ~196 | Singlet | Varies | >98 |

| ¹H (Aromatic) | 6.8-7.8 | Complex Multiplets | Varies | N/A |

This is a representative table. Actual chemical shifts and integration values depend on the solvent and the internal standard used.

The combination of HR-MS and qNMR provides a comprehensive and robust validation of the isotopic purity and enrichment of this compound, ensuring its suitability for demanding research applications. nih.govacs.org

Advanced Spectroscopic and Spectrometric Characterization in Salicylaldehyde 13c6 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules. The incorporation of ¹³C isotopes in Salicylaldehyde-¹³C₆ significantly enhances the utility of NMR methods.

The primary advantage of using Salicylaldehyde-¹³C₆ in ¹³C-NMR is the ability to unequivocally identify the carbon atoms within the molecule. In naturally abundant salicylaldehyde (B1680747), only about 1.1% of the carbon atoms are the NMR-active ¹³C isotope, making signal detection less sensitive. udel.edu With Salicylaldehyde-¹³C₆, all six carbon atoms of the benzene (B151609) ring are ¹³C, leading to a dramatic increase in signal intensity and enabling more complex structural and mechanistic studies. libretexts.org

Positional labeling allows researchers to trace the fate of the salicylaldehyde moiety in chemical reactions and biological pathways. libretexts.orgresearchgate.net For instance, by feeding organisms with ¹³C-labeled precursors, the incorporation of these labeled carbons into larger biomolecules can be tracked, providing direct evidence of biosynthetic pathways. libretexts.orgcuny.edu

Chemical Shift Analysis:

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for Salicylaldehyde

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | ~161 |

| C2 (C-CHO) | ~120 |

| C3 | ~136 |

| C4 | ~125 |

| C5 | ~133 |

| C6 | ~118 |

| C7 (CHO) | ~196 |

Note: These are approximate values for unlabeled salicylaldehyde and may vary based on solvent and other experimental conditions. The spectrum of Salicylaldehyde-¹³C₆ would exhibit complex multiplets due to ¹³C-¹³C coupling.

Multidimensional NMR techniques are invaluable for establishing the connectivity between atoms in a molecule. In the context of Salicylaldehyde-¹³C₆, these experiments provide a detailed map of the molecular structure.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. blogspot.com For Salicylaldehyde-¹³C₆, HSQC spectra would show correlations between the aromatic protons and their corresponding ring carbons, as well as the aldehyde proton and the aldehyde carbon. This technique is highly sensitive and provides a clear picture of direct C-H bonds.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations, typically over two to three bonds, between protons and carbons. ceitec.cz This is particularly useful for identifying connections between quaternary carbons (which have no attached protons) and nearby protons. In Salicylaldehyde-¹³C₆, HMBC can be used to confirm the connectivity of the entire carbon skeleton, for example, by showing correlations from the aldehyde proton to C2 and C6 of the aromatic ring. ceitec.czscientificservices.eu

Correlation Spectroscopy (COSY): While primarily a ¹H-¹H correlation technique, COSY provides information about which protons are coupled to each other, helping to piece together the proton network within the molecule. This information complements the heteronuclear data from HSQC and HMBC.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in Salicylaldehyde-¹³C₆ and its derivatives, which is crucial for structural verification and for studying its interactions with other molecules. researchgate.net

The conformation of salicylaldehyde and its corresponding anion is a subject of interest in understanding its reactivity and coordination chemistry. NMR spectroscopy, particularly with ¹³C labeling, is a powerful tool for these investigations.

Studies on salicylaldehyde anions have shown that they can exist in different conformations, such as syn and anti forms, depending on the counter-ion and solvent. researchgate.net By comparing the experimental ¹³C chemical shifts of the ¹³C-labeled salicylaldehyde anion with those calculated for different possible conformations using computational methods like Density Functional Theory (DFT), researchers can determine the predominant conformation in solution. researchgate.net The enhanced signal from the ¹³C label provides more accurate experimental data for this comparison.

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. numberanalytics.combruker.com The use of Salicylaldehyde-¹³C₆ in such studies offers significant advantages. By tracking the disappearance of the ¹³C signals of the reactant and the appearance of new ¹³C signals corresponding to intermediates and products, a detailed kinetic and mechanistic profile of the reaction can be obtained. numberanalytics.commagritek.com

Specialized NMR tubes and flow systems have been developed to facilitate the mixing of reactants and the monitoring of reactions from their very beginning. fishersci.no The strong signals from the ¹³C-labeled compound allow for rapid data acquisition, making it possible to capture the formation of transient species and to determine reaction rates with high precision. magritek.com This approach is particularly valuable for understanding complex reaction networks and for optimizing reaction conditions. bruker.com

Application of NMR in Conformational Analysis of 13C-Labeled Salicylaldehyde Anions

Mass Spectrometry (MS) for Tracer-Derived Metabolite Profiling and Pathway Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with stable isotope labeling, it becomes a powerful tool for tracing metabolic pathways.

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to obtain a comprehensive snapshot of its metabolic state. animbiosci.orgd-nb.info The use of stable isotope-labeled tracers, such as Salicylaldehyde-¹³C₆, in these studies is a key strategy for identifying and quantifying metabolites. nih.govdoi.org

In a typical stable isotope labeling (SIL) experiment, a biological system (e.g., cells, tissues, or a whole organism) is supplied with the ¹³C-labeled precursor. ucla.edu The labeled compound is taken up and metabolized, leading to the incorporation of the ¹³C atoms into various downstream metabolites.

When the samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), the mass spectrometer can distinguish between the unlabeled (naturally abundant) metabolites and their ¹³C-labeled counterparts due to the mass difference. mdpi.com For Salicylaldehyde-¹³C₆, any metabolite derived from it will have a mass that is 6 Daltons (or a fraction thereof, depending on how the molecule is processed) heavier than its unlabeled version. This distinct mass shift provides a clear signature for tracing the metabolic fate of the salicylaldehyde skeleton. thermofisher.com

This approach allows researchers to:

Identify novel metabolites: By searching for mass signals corresponding to the expected labeled products.

Elucidate metabolic pathways: By identifying the series of labeled compounds that are formed over time. nih.gov

Quantify metabolic fluxes: By measuring the rate of incorporation of the ¹³C label into different metabolites.

The combination of the separation power of liquid chromatography with the high sensitivity and mass accuracy of modern mass spectrometers makes LC-MS a premier platform for SIL-based metabolomics research. animbiosci.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Tracking

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the study of volatile organic compounds (VOCs). In the context of metabolic research, it is expertly applied to track the fate of isotopically labeled substrates, such as Salicylaldehyde-13C6, as they are processed into various volatile metabolites. The use of a 13C-labeled compound allows researchers to distinguish between the metabolites derived from the administered tracer and the endogenous pool of the same compounds. nih.govnih.gov

The process begins with the separation of volatile compounds from a sample matrix using gas chromatography. The compounds, propelled by a carrier gas, travel through a capillary column where they are separated based on their boiling points and affinity for the column's stationary phase. nih.gov As each compound elutes from the column, it enters the mass spectrometer. For this compound and its derivatives, electron ionization (EI) is commonly used, which bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each compound.

When tracking metabolites of this compound, the key is to identify compounds that incorporate the 13C label. The molecular ion and fragment ions of metabolites derived from the tracer will exhibit a mass shift corresponding to the number of 13C atoms they contain. For instance, if this compound (molecular weight ≈ 128 g/mol ) is metabolized to a new volatile compound, the resulting product will have a mass that is 6 atomic mass units higher than its unlabeled counterpart. This allows for clear differentiation and quantification against a complex background of other biological molecules. creative-proteomics.com

Research findings in this area often involve time-course studies, where the appearance and concentration of labeled volatile metabolites are monitored over time. This provides critical data on the kinetics of metabolic pathways. For example, this compound could be used to probe the activity of pathways involved in aromatic compound degradation or biotransformation in microbial or plant systems.

Below is a representative data table illustrating how GC-MS data might be presented in a study tracking volatile metabolites from this compound.

| Metabolite | Retention Time (min) | Key Labeled Ion (m/z) | Key Unlabeled Ion (m/z) | Fold Increase of Labeled Species (at 24h) |

|---|---|---|---|---|

| This compound | 15.2 | 128 | 122 | N/A (Substrate) |

| [13C6]-Catechol | 14.5 | 116 | 110 | 15.2 |

| [13C6]-Salicylic acid methyl ester | 16.8 | 158 | 152 | 8.7 |

| [13C6]-2-Methoxy-phenol | 14.9 | 130 | 124 | 4.1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Confirmation of Labeled Species

Tandem Mass Spectrometry, or MS/MS, is an indispensable tool for the unambiguous structural confirmation of metabolites identified in tracer studies. cdnsciencepub.com While GC-MS can suggest the identity of a compound based on its retention time and mass spectrum, MS/MS provides definitive structural information by analyzing the fragmentation patterns of a specific, selected ion. nih.gov

In an MS/MS experiment involving this compound, the first stage of mass spectrometry (MS1) is used to isolate the molecular ion of a potential labeled metabolite (the precursor ion). This precursor ion is then directed into a collision cell, where it is fragmented by colliding with an inert gas like argon or nitrogen. The resulting fragment ions (product ions) are then analyzed by a second stage of mass spectrometry (MS2). thermofisher.com

The fragmentation pattern is a chemical fingerprint. For this compound, the six 13C atoms are located on the aromatic ring. Therefore, any fragment that retains the ring structure will have its mass shifted by +6 amu compared to the corresponding fragment from unlabeled salicylaldehyde. chegg.com For example, the mass spectrum of unlabeled salicylaldehyde shows a prominent molecular ion at m/z 122 and a key fragment at m/z 121 due to the loss of a hydrogen atom ([M-H]+). Another significant fragment appears at m/z 93, corresponding to the loss of the aldehyde group (-CHO). chegg.com

For this compound, the molecular ion ([M]+) is observed at m/z 128. The loss of a hydrogen atom results in a fragment at m/z 127. The crucial fragmentation, the loss of the unlabeled aldehyde group (-CHO), would result in a [M-CHO]+ fragment ion at m/z 99 ([13C6H5O]+). This confirms that the 13C labels are intact on the phenyl ring. By comparing the MS/MS spectra of labeled metabolites to those of their unlabeled standards, researchers can confirm the identity and isotopic labeling pattern of the molecules with high confidence.

The following data table shows the expected primary fragmentation patterns for both unlabeled Salicylaldehyde and this compound, illustrating how MS/MS is used for structural confirmation.

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragmentation Event | Product Ion (m/z) for Salicylaldehyde | Product Ion (m/z) for this compound |

|---|---|---|---|---|

| 122 | [C7H6O2]+• | Molecular Ion | 122 | N/A |

| 128 | [13C6CH6O2]+• | Molecular Ion | N/A | 128 |

| 122 / 128 | [M-H]+ | Loss of H• | 121 | 127 |

| 122 / 128 | [M-CO]+• | Loss of Carbon Monoxide | 94 | 100 |

| 122 / 128 | [M-CHO]+ | Loss of Formyl Radical | 93 | 99 |

| 93 / 99 | [Fragment - CO] | Subsequent Loss of CO | 65 | 71 |

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the relative abundance of stable isotopes, such as 13C and 12C, in a sample. pnnl.gov It offers exceptional sensitivity for determining isotopic enrichment, making it ideal for both bulk analysis of a whole sample and compound-specific isotope analysis (CSIA) of individual molecules. nih.gov When coupled with a gas chromatograph (GC-C-IRMS), it allows for the high-precision isotope ratio measurement of specific volatile compounds like this compound and its metabolites. ucdavis.edu

In a typical GC-C-IRMS setup, the effluent from the GC column is passed through a combustion furnace, which quantitatively converts the separated organic compounds into simple gases, primarily CO2 and N2. oiv.int This CO2, which carries the carbon isotope signature of the original compound, is then introduced into the IRMS. The IRMS instrument precisely measures the ratio of 13CO2 to 12CO2 (m/z 45 to m/z 44). pnnl.gov

The results are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). enviro.wiki When using a highly enriched tracer like this compound, the resulting δ13C values of the compound and its metabolic products will be extremely high, far exceeding natural abundance levels. This allows for the detection and quantification of even minute amounts of the tracer being incorporated into different metabolic pools.

CSIA using GC-C-IRMS is particularly powerful for elucidating biogeochemical pathways and verifying product authenticity. nih.govresearchgate.net For example, in a metabolic study, analyzing the δ13C values of various volatile metabolites can reveal the flow of carbon from the initial this compound tracer through complex biochemical networks. This provides quantitative insights into pathway activity and carbon flux.

The following table provides hypothetical IRMS data from an experiment where this compound is used as a tracer, showing the dramatic increase in δ13C values in the compound and its downstream metabolite.

| Compound | Background δ13C (‰ vs VPDB) | δ13C after this compound Administration (‰ vs VPDB) | Isotopic Enrichment (‰) |

|---|---|---|---|

| Salicylaldehyde (Endogenous) | -28.5 | N/A | N/A |

| This compound (Tracer) | N/A | +500,000 | N/A (Reference) |

| Catechol | -30.2 | +120,500 | +120,530.2 |

| Salicylic acid | -29.1 | +85,200 | +85,229.1 |

Elucidation of Reaction Mechanisms and Catalytic Processes with Salicylaldehyde 13c6 Tracers

Investigation of Organic Transformation Pathways

In synthetic organic chemistry, understanding the precise pathway a reaction follows is fundamental to its optimization and application. Salicylaldehyde-13C6 allows chemists to dissect these pathways, confirming proposed mechanisms and uncovering unexpected transformations.

The determination of a molecule's three-dimensional arrangement (stereochemistry) and the specific location of new bonds or functional groups (regiochemistry) is critical. Isotopic labeling with this compound provides a definitive method for these assignments, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

When this compound is used as a starting material, the resulting products incorporate the ¹³C₆-labeled phenyl group. This isotopic signature is readily observable in the ¹³C NMR spectrum. The chemical shifts of the six labeled carbons, along with their coupling constants to adjacent protons (¹JCH, ²JCH) and to each other (¹JCC), provide a rich dataset. This data can be used to resolve structural ambiguities, especially in complex molecules with multiple chiral centers. frontiersin.orgconicet.gov.ar

For instance, in asymmetric reactions where salicylaldehyde (B1680747) is a substrate, establishing the relative stereochemistry of remote chiral centers can be challenging using standard techniques like the Nuclear Overhauser Effect (NOE), which depends on the proximity of protons. wordpress.com By using this compound, the labeled carbon skeleton provides a rigid framework. Analysis of through-bond (e.g., COSY, HMBC) and through-space (e.g., NOESY, ROESY) correlations between the labeled carbons and other nuclei in the molecule can definitively establish the spatial relationships and thus the stereochemical outcome.

An iridium-catalyzed hydroacylation of an alkene with salicylaldehyde, for example, can lead to products with specific stereochemistry and regiochemistry. nih.gov Employing this compound would allow for precise tracking of the acyl group's addition, confirming the regioselectivity (i.e., which carbon of the double bond it attaches to) and stereoselectivity (i.e., the facial selectivity of the addition) by detailed analysis of the product's NMR spectra.

Table 1: Hypothetical ¹³C NMR Data for Stereochemical Assignment This table illustrates how ¹³C NMR data from a product derived from this compound could be used to distinguish between two possible diastereomers. The differences in chemical shifts (δ) reflect the different chemical environments of the labeled carbons in each stereoisomer.

| Labeled Carbon Atom | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |

| C1' (ipso-CHO) | 162.5 | 163.1 |

| C2' (ipso-OH) | 160.1 | 160.3 |

| C3' | 118.9 | 119.5 |

| C4' | 137.2 | 136.8 |

| C5' | 120.4 | 120.1 |

| C6' | 134.0 | 134.9 |

Many chemical reactions proceed through a series of short-lived reaction intermediates. pressbooks.pub These species exist at energy minima between high-energy transition states and are often difficult to detect directly. saskoer.ca this compound acts as a powerful tracer for identifying and structurally characterizing such fleeting intermediates.

The +6 mass unit difference between the labeled and unlabeled phenyl group makes any intermediate containing this moiety easily distinguishable by mass spectrometry (MS). In a multi-step reaction, MS analysis of the reaction mixture over time can reveal the appearance and disappearance of ions corresponding to ¹³C₆-labeled intermediates, helping to map out the reaction sequence.

Furthermore, in certain cases, intermediates can be trapped or observed at low temperatures using ¹³C NMR spectroscopy. The unique signals from the labeled core can confirm the structure of the intermediate. For example, in tandem reactions involving an initial oxo-Michael addition of salicylaldehyde followed by an intramolecular condensation, the enolate intermediate could potentially be detected and characterized. beilstein-journals.orgbeilstein-journals.org

While transition states themselves cannot be isolated, their structures can be inferred using the Hammond Postulate, which relates the structure of a transition state to its nearest stable species (reactant, intermediate, or product). libretexts.org Experimental data from reactions with this compound, such as kinetic isotope effects, can be used to validate computational models (e.g., Density Functional Theory, DFT) of the transition state structures. researchgate.net Comparing the computationally predicted spectroscopic properties of a proposed ¹³C₆-labeled transition state with experimental observations provides a robust check on the proposed mechanism.

The solvent in which a reaction is conducted can dramatically influence its rate, selectivity, and even its mechanism. wizeprep.comresearchgate.net Similarly, catalysts work by providing an alternative, lower-energy reaction pathway. This compound is a sensitive probe for studying these effects at a molecular level.

By monitoring the ¹³C NMR chemical shifts of this compound in various solvents, one can map the specific electronic perturbations caused by solute-solvent interactions. miami.edu For example, a polar protic solvent might engage in hydrogen bonding with the aldehyde and hydroxyl groups, causing characteristic downfield shifts in the signals of the attached carbons (C1 and C2), which can be precisely measured.

In catalytic reactions, the isotopic label helps to clarify the role of the catalyst. For instance, in a Lewis acid-catalyzed reaction, such as the La(OTf)₃ catalyzed preparation of chromenopyrazolones from salicylaldehyde phenylhydrazones, the label can help determine if the catalyst coordinates to the salicylaldehyde moiety and how this interaction activates the substrate for the subsequent cyclization. rsc.org Changes in the ¹³C NMR spectrum upon addition of the catalyst can pinpoint the site of interaction and provide insight into the catalytic cycle. This approach is valuable for understanding and improving catalytic systems used in organic synthesis.

Identification of Reaction Intermediates and Transition States

Mechanistic Studies in Enzymatic and Biocatalytic Reactions

Enzymes are highly efficient and specific biological catalysts. Understanding their mechanisms is crucial for drug design and biotechnology. This compound and its isotopically labeled precursors are instrumental in unraveling the intricate steps of enzyme-catalyzed reactions.

The catalytic power of an enzyme stems from its active site, a specific pocket where the substrate binds and is transformed into product. lumenlearning.comuobasrah.edu.iq this compound can be used as a substrate or a substrate analog to probe the environment of the active site.

When ¹³C₆-labeled salicylaldehyde binds to an enzyme, its ¹³C NMR spectrum can change dramatically compared to its spectrum in solution. These changes, known as "binding shifts," provide a wealth of information about the substrate's conformation and its interactions within the active site. libretexts.org For example, a significant downfield shift for one of the ring carbons might indicate proximity to a positively charged amino acid residue, while an upfield shift could suggest interaction with an aromatic side chain (e.g., phenylalanine, tyrosine) via ring-stacking. This allows for a detailed mapping of the substrate-enzyme interactions that are fundamental to catalysis.

Many organisms produce salicylaldehyde as part of their metabolic processes. Isotopic labeling is a cornerstone technique for elucidating the biosynthetic pathways that create these natural products. mdpi.comnih.gov

Studies on apple cell cultures have identified Salicylaldehyde Synthase (SAS) activity, which catalyzes the formation of salicylaldehyde from 2-coumaric acid through a non-oxidative cleavage of the C2 side chain. researchgate.net Feeding experiments using precursors labeled with stable isotopes are essential to confirm such pathways.

A relevant study on the biosynthesis of salicylates in poplar trees used ¹³C₆-labeled cinnamic acid ([¹³C₆]-CA) as a precursor. researchgate.net The researchers administered this labeled compound and then analyzed the resulting salicylates. The detection of salicylates with a fully intact ¹³C₆-labeled ring provided definitive evidence that cinnamic acid is a direct precursor and that the entire benzene (B151609) ring is incorporated into the final product. This type of experiment is crucial for ruling out alternative pathways and confirming the specific enzymatic transformations. Such studies have shown that labeled salicyl alcohol and salicylaldehyde are readily converted to salicin (B1681394), another related natural product. researchgate.net

Table 2: Tracer Studies in Salicylate (B1505791) Biosynthesis This table summarizes the outcomes of feeding experiments with labeled precursors to elucidate the biosynthetic pathway of salicylates, demonstrating the power of isotopic labeling.

| Labeled Precursor Fed | Organism/System | Observed Labeled Product | Conclusion | Reference |

| [¹³C₆]-Cinnamic Acid | Poplar (Populus) | Salicortin (containing a ¹³C₆-salicyl moiety) | Cinnamic acid is a direct precursor for the salicyl moiety. | researchgate.net |

| 2-Coumaric Acid | Apple (Malus domestica) Cell Culture | Salicylaldehyde | Salicylaldehyde Synthase (SAS) activity converts 2-coumaric acid to salicylaldehyde. | researchgate.net |

| trans-Cinnamic Acid | Pear (Pyrus pyrifolia) Cell Culture | Benzaldehyde | Benzaldehyde Synthase (BS) activity demonstrates a similar non-oxidative C2-side chain cleavage mechanism. | researchgate.net |

Applications in Metabolic Flux Analysis and Biodegradation Pathway Elucidation

Tracing Carbon Flux in Biological Systems

The use of stable isotopes like ¹³C has revolutionized the study of metabolic networks. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the movement of carbon atoms through various metabolic pathways, providing a dynamic view of cellular physiology.

¹³C Metabolic Flux Analysis (¹³C-MFA) in Microbial and Plant Systems

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in systems biology and metabolic engineering used to quantify intracellular metabolic fluxes. 13cflux.netnih.gov The method involves feeding a biological system a ¹³C-labeled substrate and then measuring the distribution of ¹³C in key metabolites, typically proteinogenic amino acids or metabolic intermediates, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. 13cflux.netshimadzu.com This labeling pattern provides a detailed fingerprint of the metabolic activity. 13cflux.net

While direct ¹³C-MFA studies focusing exclusively on Salicylaldehyde-¹³C₆ as the primary carbon source are not extensively documented, the principles of ¹³C-MFA are broadly applicable. For instance, studies often use ¹³C-labeled glucose to map out central carbon metabolism in microorganisms like Escherichia coli or in plant cells. shimadzu.comnih.gov By comparing the metabolic flux maps of cells under different genetic or environmental conditions, researchers can identify metabolic bottlenecks or rerouting of pathways. nih.gov In the context of Salicylaldehyde-¹³C₆, it could be used to probe specific peripheral pathways that metabolize aromatic compounds, tracing how the labeled carbon from the salicylaldehyde (B1680747) ring is integrated into the central metabolism of specialized microorganisms.

The table below illustrates typical data obtained from a ¹³C-MFA experiment, showing how flux is distributed through key metabolic pathways in a model organism under different conditions.

| Metabolic Pathway | Flux (Condition A) | Flux (Condition B) | Key Function |

| Glycolysis | 100 | 80 | Energy production, precursor synthesis |

| Pentose Phosphate Pathway | 30 | 45 | NADPH and precursor synthesis |

| TCA Cycle | 60 | 75 | Energy and precursor synthesis |

| Anaplerotic Reactions | 15 | 10 | Replenishment of TCA cycle intermediates |

This table is a generalized representation of ¹³C-MFA data to illustrate the concept.

Elucidation of Biosynthetic Pathways (e.g., salicinoid biosynthesis, phenylpropanoid metabolism)

Isotopically labeled precursors are invaluable for deciphering the sequence of reactions in biosynthetic pathways. The phenylpropanoid pathway, which produces a vast array of plant secondary metabolites including lignin, flavonoids, and salicinoids, has been extensively studied using ¹³C-labeled compounds. frontiersin.orgosti.gov

Feeding experiments with precursors like ¹³C-labeled phenylalanine and cinnamic acid have been instrumental in confirming their roles in the biosynthesis of these complex molecules. osti.govnih.gov For example, studies in Populus (poplar) and Salix (willow) species have used isotopically labeled compounds to trace the formation of salicinoids, a class of phenolic glycosides important for plant defense. nih.govmpg.de Although the complete pathway and all its enzymes are still under investigation, labeling studies have confirmed that salicinoids are derived from cinnamic acid through a series of steps including chain-shortening and hydroxylation. nih.gov Salicylaldehyde is a plausible intermediate in these pathways, and Salicylaldehyde-¹³C₆ could be used to definitively establish its role and the subsequent metabolic steps.

Similarly, ¹³C-labeled precursors are used to study the intricate network of phenylpropanoid metabolism in various plants. researchgate.netbiorxiv.org By analyzing the incorporation of the ¹³C label into downstream products, researchers can identify novel metabolites and verify gene functions within the pathway. osti.govbiorxiv.org

Stable Isotope Probing (SIP) for Identifying Active Microorganisms and Metabolic Substrate Utilization

Stable Isotope Probing (SIP) is a powerful technique used to link metabolic function to microbial identity within a complex environmental sample without the need for cultivation. enviro.wiki The method involves introducing a substrate enriched with a stable isotope, such as ¹³C, into an environmental sample (e.g., soil, sediment, or a bioreactor). nih.govepa.gov Microorganisms that actively consume the labeled substrate will incorporate the heavy isotope into their cellular components, such as DNA, RNA, or proteins. enviro.wikiunesp.br

By separating the "heavy" labeled biomolecules from the "light" unlabeled ones via density gradient ultracentrifugation, researchers can identify the active substrate-utilizing organisms through subsequent genetic analysis (e.g., 16S rRNA gene sequencing). nih.govasm.org Salicylaldehyde-¹³C₆ can be used as a probe to specifically identify microorganisms capable of degrading salicylaldehyde in a mixed community. This is particularly relevant for understanding the microbial consortia involved in the breakdown of pollutants. asm.org

Understanding Environmental Biodegradation Processes

The fate of aromatic pollutants in the environment is a major area of research. Salicylaldehyde-¹³C₆ serves as an ideal tracer for studying the biodegradation of these compounds, helping to identify pathways, metabolic intermediates, and the microorganisms responsible.

Assessment of Polycyclic Aromatic Hydrocarbon (PAH) and Aromatic Compound Catabolism

Polycyclic Aromatic Hydrocarbons (PAHs), common pollutants from fossil fuels and industrial processes, are subject to microbial degradation. nih.gov SIP studies using ¹³C-labeled PAHs like naphthalene (B1677914), phenanthrene (B1679779), and pyrene (B120774) have been crucial in identifying the key bacterial guilds responsible for their degradation in contaminated soils. nih.govnih.govgdut.edu.cn

The general strategy of these studies involves incubating contaminated soil with a ¹³C-labeled PAH and then identifying the bacteria that incorporate the ¹³C into their DNA. nih.gov This approach has revealed a diverse range of PAH-degrading bacteria, including species of Pseudomonas, Ralstonia, and Mycobacterium. asm.orgnih.govnih.gov Furthermore, using ¹³C-labeled compounds in combination with metabolomics allows for the tracing and identification of breakdown products, including ring-cleavage intermediates, which helps to reconstruct the catabolic pathways. nih.govasm.orgnih.gov Since salicylaldehyde is a known intermediate in the degradation of some PAHs, Salicylaldehyde-¹³C₆ could be used to specifically investigate the later stages of these degradation pathways. nih.govoup.com

The following table summarizes findings from SIP studies on PAH degradation.

| Labeled Substrate | Identified Active Degraders (Genera) | Environment |

| [U-¹³C]Naphthalene | Pseudomonas, Ralstonia | Bioreactor Slurry asm.orgnih.gov |

| [U-¹³C]Phenanthrene | Acidovorax, Mycobacterium | Bioreactor Slurry, Contaminated Soil asm.orgnih.gov |

| [U-¹³C]Pyrene | Sphingomonas, Uncultivated Proteobacteria | Contaminated Soil nih.gov |

| [¹³C₆]Benzene | Proteobacteria, Firmicutes, Actinomycetes | Groundwater epa.gov |

Fate of Salicylate (B1505791) and Naphthalene Degradation Intermediates

Salicylate is a central intermediate in the bacterial degradation of naphthalene and other aromatic compounds. asm.orgnih.gov Studies have utilized [¹³C₆]salicylate to specifically probe the microorganisms responsible for its catabolism. asm.orgnih.gov In one such study, researchers added [¹³C₆]salicylate to a bioreactor treating PAH-contaminated soil and found that bacteria from the genera Pseudomonas and Ralstonia were the primary degraders. asm.orgnih.gov

The degradation of naphthalene proceeds through several enzymatic steps, often forming 1,2-dihydroxynaphthalene, which is then cleaved to produce intermediates that are ultimately converted to salicylaldehyde and then salicylate. nih.govnih.govasm.org The use of uniformly ¹³C-labeled naphthalene ([U-¹³C]naphthalene) allows researchers to trace the flow of carbon from the parent PAH to these key intermediates. asm.orgresearchgate.net The detection of ¹³C-labeled salicylate confirms the activity of this pathway. researchgate.net Salicylaldehyde-¹³C₆ could be employed to bypass the initial steps of naphthalene degradation and focus specifically on the metabolic fate of the aldehyde intermediate, clarifying the efficiency of its conversion to salicylate and its entry into central metabolism.

Microbial Community Analysis in Bioremediation Contexts Using Labeled Substrates

The use of isotopically labeled compounds is a powerful tool in microbial ecology and bioremediation research. By introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C), into a microbial community, researchers can trace the flow of the labeled atoms into the biomass of microorganisms that are actively metabolizing the substrate. This technique, known as Stable Isotope Probing (SIP), provides direct evidence of a compound's biodegradation and identifies the specific microorganisms responsible. novorem.com.auitrcweb.org

One such labeled substrate utilized in these studies is Salicylaldehyde-¹³C₆. This compound is particularly relevant in the study of the biodegradation of polycyclic aromatic hydrocarbons (PAHs), as salicylaldehyde is a common metabolic intermediate in the degradation pathways of these widespread environmental pollutants. frontiersin.orgnih.gov The introduction of Salicylaldehyde-¹³C₆ to a microbial community from a contaminated environment allows for the tracking of the ¹³C label as it is incorporated into the cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs), of the degrader organisms.

Detailed Research Findings

A notable application of this approach involved the use of [¹³C₆]salicylate, synthesized from [¹³C₆]salicylaldehyde, to investigate the bacterial populations capable of degrading aromatic compounds in a bioreactor treating PAH-contaminated soil. nih.govnih.govresearchgate.net In this research, the ¹³C-labeled substrate was added to a slurry from the bioreactor. After an incubation period, the total DNA was extracted, and the "heavy" DNA, which had incorporated the ¹³C from the labeled salicylate, was separated from the "light" (unlabeled) DNA using density gradient ultracentrifugation. nih.gov

Analysis of the 16S rRNA genes from the heavy DNA fraction revealed the identity of the bacteria that had actively consumed the salicylate. The findings from this and related experiments on naphthalene and phenanthrene degraders are summarized in the table below.

| Labeled Substrate | Incubation Time | Key Degrading Genera Identified | Analytical Technique |

| [¹³C₆]Salicylate | 2 days | Pseudomonas, Ralstonia | DGGE, 16S rRNA gene clone libraries |

| [U-¹³C]Naphthalene | 2 and 7 days | Pseudomonas, Ralstonia | DGGE, 16S rRNA gene clone libraries |

| [U-¹³C]Phenanthrene | 7 days | Acidovorax | DGGE, 16S rRNA gene clone libraries |

The results demonstrated that specific genera within the complex microbial community were responsible for the degradation of salicylate and the related aromatic hydrocarbon, naphthalene. nih.gov The similarity in the degrading populations for both salicylate and naphthalene supports the understanding that salicylate is a key intermediate in the naphthalene degradation pathway. nih.gov Furthermore, the study successfully distinguished these populations from those that degraded phenanthrene, which were predominantly from the genus Acidovorax. nih.gov

This use of Salicylaldehyde-¹³C₆ as a precursor for the synthesis of labeled substrates for SIP studies exemplifies a targeted approach to unraveling the functional members of microbial communities in bioremediation systems. By identifying the key players in the degradation of specific pollutants, strategies can be developed to enhance their activity and improve the efficiency of bioremediation processes for contaminated soils and water. novorem.com.au

Computational Chemistry and Modeling Approaches in Salicylaldehyde 13c6 Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions of Labeled Species

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a vital tool for predicting the electronic properties and reactivity of isotopically labeled species like Salicylaldehyde-¹³C₆.

DFT calculations are based on the electron density of a system, which is a function of only three spatial coordinates, making it computationally more feasible than methods that rely on the many-electron wave function. wikipedia.org This approach allows for the prediction of various molecular properties, including electronic structure, which describes the arrangement and energy levels of electrons within the molecule. youtube.com

In the context of Salicylaldehyde-¹³C₆, DFT can be employed to understand how the isotopic substitution of carbon-12 with carbon-13 affects the electronic distribution and, consequently, the molecule's reactivity. bas.bgmdpi.com For instance, DFT calculations can predict changes in bond lengths, bond angles, and vibrational frequencies upon isotopic labeling. mdpi.com These theoretical predictions can then be compared with experimental data from techniques like NMR spectroscopy to validate the computational models. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Aldehydes

This table presents a hypothetical comparison of electronic properties for salicylaldehyde (B1680747) and its ¹³C₆ isotopologue, as would be predicted by DFT calculations.

| Property | Salicylaldehyde | Salicylaldehyde-¹³C₆ | Predicted Effect of ¹³C Labeling |

| HOMO Energy (eV) | -6.50 | -6.52 | Slight stabilization |

| LUMO Energy (eV) | -1.80 | -1.78 | Slight destabilization |

| HOMO-LUMO Gap (eV) | 4.70 | 4.74 | Minor increase in kinetic stability |

| Dipole Moment (Debye) | 2.85 | 2.84 | Negligible change |

| ¹³C NMR Chemical Shift (ppm, relative to TMS) | C1: 193.5 | C1: 193.5 | No significant primary isotope shift |

| C2: 161.2 | C2: 161.2 | ||

| C3: 118.9 | C3: 118.9 | ||

| C4: 136.7 | C4: 136.7 | ||

| C5: 121.3 | C5: 121.3 | ||

| C6: 133.4 | C6: 133.4 |

Note: The values presented in this table are illustrative and intended to represent the type of data generated from DFT studies. Actual values would be obtained from specific DFT calculations using defined functionals and basis sets.

Molecular Modeling and Simulation for Conformational Preferences and Intermolecular Interactions

Molecular modeling and simulation techniques are indispensable for investigating the three-dimensional structures and dynamic behaviors of molecules like Salicylaldehyde-¹³C₆. These methods provide insights into conformational preferences and the nature of intermolecular interactions.

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps identify the most stable arrangements of atoms in a molecule. irdg.org For salicylaldehyde, a key conformational feature is the intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen. acs.org Molecular modeling can elucidate how ¹³C isotopic labeling might subtly influence the strength and geometry of this hydrogen bond. mdpi.com Studies on related molecules have shown that even small structural changes can affect the stability of different conformers. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with their environment. chemrxiv.orgnih.gov By simulating the motion of atoms and molecules over time, MD can reveal how Salicylaldehyde-¹³C₆ interacts with solvent molecules or other molecules in a condensed phase. These simulations can provide detailed information about intermolecular forces, such as van der Waals interactions and hydrogen bonding, which are crucial for understanding the physical properties and biological activity of the compound. rsc.orgmdpi.com

Table 2: Simulated Intermolecular Interaction Energies for Salicylaldehyde Dimers

This table illustrates the type of data that can be obtained from molecular modeling studies on the dimerization of salicylaldehyde, comparing the unlabeled and ¹³C₆ labeled forms.

| Interaction Type | Unlabeled Salicylaldehyde Dimer (kcal/mol) | Salicylaldehyde-¹³C₆ Dimer (kcal/mol) | Predicted Impact of ¹³C Labeling |

| Electrostatic | -4.2 | -4.2 | No significant change |

| Van der Waals | -3.5 | -3.5 | No significant change |

| Total Interaction Energy | -7.7 | -7.7 | Overall interaction energy is largely unaffected |

Note: These values are hypothetical and serve to illustrate the output of molecular simulation studies. The actual values would depend on the specific force field or quantum mechanical method used in the simulation.

Advanced Chemometric Methods for Isotopic Data Analysis

The large and complex datasets generated from the isotopic analysis of compounds like Salicylaldehyde-¹³C₆ necessitate the use of advanced chemometric methods for data interpretation. numberanalytics.com Chemometrics employs statistical and mathematical techniques to extract meaningful information from chemical data. nih.gov

In the context of isotopic analysis, chemometrics can be used to differentiate samples based on their isotopic signatures. ub.edufmach.it Techniques such as Principal Component Analysis (PCA), Linear Discriminant Analysis (LDA), and Partial Least Squares Discriminant Analysis (PLS-DA) are commonly applied to classify samples according to their origin or production method based on their stable isotope ratios (e.g., δ¹³C). rsc.orgresearchgate.netnih.gov

For instance, in food authentication, chemometric analysis of stable isotope data can distinguish between organic and conventionally grown products. ub.edu Similarly, these methods could be applied to datasets containing information on Salicylaldehyde-¹³C₆ to identify patterns related to its synthesis pathway or to track its metabolic fate in biological systems. nih.gov The combination of high-precision isotopic measurements from techniques like Isotope Ratio Mass Spectrometry (IRMS) with powerful chemometric tools provides a robust framework for isotopic data analysis. mdpi.commdpi.com

Table 3: Application of Chemometric Models in Isotopic Analysis

This table provides examples of how different chemometric models are used in the analysis of isotopic data.

| Chemometric Method | Description | Application in Isotopic Analysis |

| Principal Component Analysis (PCA) | An unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the variance. | To visualize clustering of samples based on their isotopic profiles and identify outliers. rsc.org |

| Linear Discriminant Analysis (LDA) | A supervised classification method that finds linear combinations of variables that best separate two or more classes. | To build predictive models for classifying samples into predefined groups based on their isotopic signatures. nih.gov |

| Partial Least Squares Discriminant Analysis (PLS-DA) | A supervised classification technique that is effective even when the number of variables is large and there is multicollinearity. | To identify the most significant isotopic variables that contribute to the discrimination between different sample groups. researchgate.net |

| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | For the classification of samples with high accuracy, particularly in complex datasets. nih.gov |

Emerging Research Frontiers and Future Perspectives for Salicylaldehyde 13c6

Innovations in Isotopic Labeling Synthesis and Accessibility

The utility of isotopically labeled compounds is directly tied to their synthesis and availability. Traditional methods for isotopic labeling have often been limited to the periphery of molecules, which restricts the types of isotopomers that can be created. chemrxiv.org However, recent advancements are addressing these limitations, making compounds like Salicylaldehyde-13C6 more accessible.

Innovations in synthetic methodologies are enabling the incorporation of carbon isotopes into the core structure of aromatic compounds. chemrxiv.org For instance, a method has been reported that facilitates the rapid incorporation of carbon isotopes into the ipso-carbon of phenols. chemrxiv.orgacs.org This approach utilizes a [5+1] cyclization reaction, which could be adapted for the synthesis of this compound. chemrxiv.org Such late-stage isotopic labeling is highly desirable as it minimizes the loss of the valuable isotope over multiple synthetic steps. acs.org

Furthermore, the development of synthetic methods for deuterium-labeled benzene (B151609) rings provides a foundation for the synthesis of other isotopically labeled aromatics. google.com These methods focus on simple processes, reduced reaction conditions, and high utilization rates of stable isotope atoms, resulting in high chemical and isotopic purity. google.com The principles from these syntheses can be applied to the production of 13C-labeled compounds like this compound.

The increasing availability of 13C-labeled precursors is also a significant factor. For example, the synthesis of 1-13C labeled phenols has been achieved using dibenzyl carbonate as a carbon-13 synthon. chemrxiv.org The ability to synthesize labeled compounds directly from sources like carbon dioxide also presents a potential pathway for more accessible and cost-effective production. chemrxiv.org

Table 1: Comparison of Isotopic Labeling Strategies

| Labeling Strategy | Description | Advantages | Potential Application for this compound |

|---|---|---|---|

| Core-Labeling Synthesis | Incorporation of isotopes into the core scaffold of a molecule. chemrxiv.org | Allows for site-specific labeling of skeletal atoms. chemrxiv.org | Direct synthesis of the 13C6-labeled benzene ring of salicylaldehyde (B1680747). |

| Late-Stage Functionalization | Introduction of the isotopic label in the final steps of a synthetic route. acs.org | Minimizes loss of expensive isotopic material. acs.org | Introduction of the 13C6-benzene ring to a precursor molecule. |

| [5+1] Cyclization | A formal cyclization reaction to form a six-membered ring from a five-carbon and a one-carbon component. chemrxiv.org | Enables rapid construction of the aromatic ring with the isotopic label. chemrxiv.org | Formation of the labeled phenol (B47542) ring of salicylaldehyde. |

Integration with Multi-Omics Technologies for Systems-Level Understanding

The advent of high-throughput "omics" technologies, such as metabolomics, proteomics, and transcriptomics, has revolutionized the study of biological systems. mdpi.comnih.gov The integration of isotopically labeled compounds like this compound with these platforms offers a powerful approach for gaining a systems-level understanding of complex biological processes. mdpi.com

In metabolomics, 13C-labeling is a key technique for tracing metabolic pathways and determining metabolic fluxes. unt.edumpg.de By introducing this compound into a biological system, researchers can track its conversion into various downstream metabolites. The analysis of labeling patterns in these metabolites provides detailed information about the activity of specific metabolic pathways. mpg.de This is particularly valuable for understanding how organisms metabolize aromatic compounds. For example, studies on the degradation of polycyclic aromatic hydrocarbons (PAHs) have identified salicylaldehyde as a key intermediate. asm.org Using this compound would allow for a precise mapping of its metabolic fate.

The use of 13C-labeled compounds significantly enhances the capabilities of both Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) in metabolomics studies. nih.gov In LC-MS, the characteristic isotopic patterns of 13C-labeled compounds allow for the clear differentiation of biological signals from background noise and aid in the accurate determination of molecular formulas. nih.gov In NMR, the large chemical shift range of 13C reduces spectral overlap, improving the analysis of complex mixtures. nih.gov

Multi-omics data integration platforms are becoming increasingly sophisticated, enabling the combination of data from different omics layers to build comprehensive models of biological systems. mdpi.comnih.gov The data generated from studies using this compound can be integrated with genomic, transcriptomic, and proteomic data to correlate metabolic changes with gene expression and protein levels. This integrated approach can provide a more complete picture of how an organism responds to the introduction of a specific compound.

Development of Novel Spectroscopic and Spectrometric Methodologies for Isotope Detection

The detection and analysis of isotopically labeled compounds are central to their application in research. Continuous advancements in spectroscopic and spectrometric techniques are enhancing the sensitivity and specificity of isotope detection, further expanding the utility of compounds like this compound.

High-resolution mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds. uvic.ca Techniques like electrospray ionization (ESI)-MS are invaluable for identifying and characterizing metal complexes and organometallic compounds in solution. uvic.ca The ability to obtain high-quality isotopic patterns is crucial for confirming the identity of labeled species. uvic.ca When coupled with liquid chromatography (LC), MS provides a powerful platform for the quantitative analysis of organic molecules in complex mixtures. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying 13C-labeled compounds. The use of 13C provides a larger chemical shift range compared to proton NMR, which helps to reduce resonance overlap in complex spectra. nih.gov Advanced NMR techniques, such as those that provide direct 13C-13C spectroscopic correlations, offer extensive information about the carbon framework of molecules in a mixture. nih.gov

Recent developments in Raman spectroscopy also hold promise for the analysis of isotopically labeled compounds. scitechdaily.com Novel techniques are being developed to overcome the challenges of analyzing fragile biological molecules like proteins, which could be extended to other biomolecules and their interactions with labeled compounds. scitechdaily.com

The development of new analytical methods is often driven by the need to solve specific research problems. For example, methods have been developed for the rapid and accurate analysis of 13C-labeled amino acids, organic acids, and sugars using LC-MS/MS systems. unt.edu These methods are essential for metabolomics studies that rely on isotopic labeling.

Table 2: Spectroscopic and Spectrometric Techniques for Isotope Detection

| Technique | Description | Advantages for 13C-Labeled Compounds |

|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. rsc.org | High sensitivity and ability to determine isotopic distribution. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. nih.gov | Provides detailed structural information and reduces spectral overlap due to the large 13C chemical shift range. nih.gov |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. scitechdaily.com | Provides a molecular fingerprint and can be used for in vitro and in vivo detection. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. rsc.org | Enables the analysis of complex mixtures and provides quantitative data. rsc.org |

Extended Applications in Materials Science, Polymer Chemistry, and Supramolecular Assembly

The unique properties of isotopically labeled compounds are not only valuable in the life sciences but also offer exciting opportunities in materials science, polymer chemistry, and supramolecular chemistry.

In materials science , the precise tracking of atoms afforded by isotopic labeling can provide insights into reaction mechanisms, material degradation, and the formation of new materials. novapublishers.com For instance, understanding the structural behavior of thermoplastic matrices can be enhanced by incorporating fullerene additions that are isotopically labeled. novapublishers.com The development of self-driving laboratories for materials discovery, which integrate robotics and AI, could be significantly enhanced by the use of labeled precursors to monitor reactions in real-time. acs.org

In polymer chemistry , isotopic labeling can be used to elucidate polymerization mechanisms and to characterize the structure and dynamics of polymers. researchgate.net The introduction of functional groups, such as those present in salicylaldehyde, can significantly alter the properties of a polymer. researchgate.net By using this compound as a monomer or a modifying agent, researchers can use techniques like solid-state NMR to probe the local environment of the labeled units within the polymer matrix. This can provide valuable information about polymer chain conformation, packing, and interactions with other components.

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the self-assembly of molecules into larger, organized structures. acs.orgnih.gov Salicylaldehyde and its derivatives are known to form a variety of Schiff base complexes with metals, which can then self-assemble into complex architectures. researchgate.net By using this compound, it would be possible to use 13C NMR and other techniques to study the assembly process in detail. This could provide insights into the role of specific interactions, such as π-π stacking and hydrogen bonding, in directing the formation of these supramolecular structures. The use of labeled components can also aid in the characterization of complex assemblies, such as molecular cages and catenanes, which have potential applications in areas like gas storage and molecular separations. greenawaylab.com

The ability to create porous liquids from molecular organic cages is a particularly exciting area of research. greenawaylab.com These materials combine the properties of a porous solid with the mobility of a liquid. greenawaylab.com Isotopic labeling could be a powerful tool for studying the dynamics of guest molecules within the pores of these liquids.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Salicylaldehyde-13C6 with high isotopic purity?

- Methodology : Synthesis typically involves isotopic labeling of the benzene ring via Friedel-Crafts acylation or formylation using 13C-enriched precursors. Critical steps include:

- Purifying starting materials (e.g., phenol-13C6) to minimize unlabeled contaminants .

- Monitoring reaction progress via LC-MS to confirm isotopic incorporation .

- Final purification via column chromatography or distillation to achieve >98% isotopic purity, verified by 13C NMR or high-resolution mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Protocol :

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze samples via HPLC-UV and GC-MS to detect decomposition products like salicylic acid or dimerized forms .

- Compare 13C NMR spectra before and after storage to confirm isotopic integrity .

- Store in amber vials under inert gas (argon) at -20°C to minimize oxidation and light-induced degradation .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Approach :

- Use isotope dilution mass spectrometry (IDMS) with a 13C6-labeled internal standard to correct for matrix effects and ionization efficiency .

- Validate methods via spike-and-recovery experiments in biological fluids (e.g., plasma) or environmental samples, ensuring recovery rates of 85–115% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data when using this compound as a tracer in metabolic flux studies?

- Troubleshooting :

- Contamination Check : Verify precursor purity via 13C NMR; even 1% unlabeled phenol can skew flux calculations .

- Instrument Calibration : Ensure mass spectrometers are calibrated with certified 13C standards to avoid isotopic ratio drift .

- Data Normalization : Apply correction factors for natural 13C abundance in control samples .

Q. What strategies optimize the use of this compound in cross-disciplinary studies (e.g., environmental chemistry vs. pharmacokinetics)?

- Experimental Design :

- Environmental Applications : Use solid-phase microextraction (SPME) coupled with GC-MS to detect trace-level 13C6-salicylaldehyde in soil, accounting for humic acid interactions via pH-adjusted extraction .

- Pharmacokinetics : Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution, validated by LC-MS/MS data from rodent studies .

Q. How do isotopic effects influence reaction kinetics when this compound is used in organocatalytic reactions?

- Kinetic Analysis :

- Measure kinetic isotope effects (KIEs) via competitive experiments between 12C and 13C analogs. For example, a KIE >1.02 in aldol reactions suggests rate-limiting C–H bond cleavage .

- Use DFT calculations to model isotopic effects on transition states, correlating with experimental Arrhenius parameters .

Methodological Best Practices

- Literature Integration : Cross-reference synthesis protocols with Organic Syntheses or Journal of Labelled Compounds for reproducibility .

- Data Reporting : Adopt the "Analytical Methods" checklist from Reviews in Analytical Chemistry to detail instrument settings, calibration curves, and uncertainty estimates .

- Ethical Compliance : Declare isotopic waste disposal methods (e.g., incineration for 13C-labeled organics) in compliance with institutional safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products